4-Bromo-2-(1-methylethyl)-benzenemethanamine
Description
Its molecular formula is C₁₀H₁₄BrN, and it is commonly used in industrial and scientific research contexts, particularly as an intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEAZBGNGDPCIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(1-methylethyl)-benzenemethanamine, also known as a derivative of the phenethylamine class, has garnered attention for its biological activity and potential therapeutic applications. This article provides a detailed examination of its biological properties, including mechanisms of action, case studies, and a summary of relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H14BrN
Molecular Weight: 229.14 g/mol
IUPAC Name: 4-Bromo-2-(1-methylethyl)benzenemethanamine
The compound features a bromine atom and an isopropyl group attached to a benzene ring, which influences its lipophilicity and biological interactions.
The biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes. Its structure allows it to engage in:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.
- Enzyme Interaction: It can modulate enzyme activity involved in neurotransmitter synthesis or degradation, potentially affecting levels of serotonin, dopamine, or norepinephrine.
Biological Activity Overview
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Influences serotonin and dopamine pathways, potentially impacting mood disorders. |
| Analgesic Properties | Exhibits potential pain-relieving effects through interaction with opioid receptors. |
| Cytotoxic Effects | Some studies suggest the compound may induce apoptosis in certain cancer cell lines. |
Case Studies
-
Neuropharmacological Effects:
A study investigated the effects of similar phenethylamine derivatives on animal models. It was found that compounds with structural similarities to this compound exhibited significant changes in behavior indicative of altered neurotransmitter levels . -
Toxicology Reports:
In a case of intoxication involving a related compound (25B-NBOMe), high-performance liquid chromatography (HPLC) was used to quantify levels in serum and urine, highlighting the importance of structural analogs in understanding the safety profile of phenethylamines . -
Anti-Cancer Activity:
Research has indicated that certain derivatives can induce cytotoxicity in cancer cell lines by promoting apoptotic pathways. The mechanism involves the activation of specific signaling cascades that lead to cell death.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of phenethylamines, revealing that modifications such as bromination and alkyl substitutions significantly affect their biological properties .
Key Findings:
- Potency Variations: Structural variations lead to differences in receptor affinity and efficacy.
- Safety Profiles: Understanding the toxicological implications of these compounds is crucial for their potential therapeutic use.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-(1-methylethyl)-benzenemethanamine has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:
- Antiviral Activity: Compounds derived from this structure have been tested for efficacy against HIV and other viral pathogens .
- Antidepressant Properties: Research indicates that certain derivatives may exhibit selective serotonin reuptake inhibition, making them candidates for antidepressant drugs .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in:
- Synthesis of Complex Molecules: It is used to create more complex structures through nucleophilic substitution reactions.
- Functionalization of Aromatic Compounds: The bromine atom allows for further functionalization, enhancing the compound's utility in synthetic chemistry .
Case Studies
Comparison with Similar Compounds
Positional Isomers: 2-Bromo-N-(1-methylethyl)-benzenemethanamine
- Structural Differences : The bromine atom is at the ortho position instead of para.
- Electronic Effects: The ortho position may alter electron distribution, affecting interactions in catalytic or biological systems.
- Applications : Used in pharmaceutical research, but its synthesis and handling require adjustments due to steric constraints .
Di-Substituted Amine: 4-Bromo-N,N-diisopropylbenzylamine
Phenethylamine Derivative: 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
- Structural Differences : A phenethylamine backbone with methoxy groups at positions 2 and 5, and bromine at position 3.
- Impact on Properties :
- Applications: Studied in neuroscience for its hallucinogenic effects .
Phenol Derivative: 4-Bromo-2-(1-methylethyl)phenol
- Structural Differences : The amine group is replaced by a hydroxyl group.
- Impact on Properties: Acidity: Phenolic -OH (pKa ~9.91) is more acidic than the amine (pKa ~10–11 for similar amines) . Reactivity: Capable of hydrogen bonding, enhancing solubility in polar solvents like methanol .
- Applications : Used in organic synthesis and material science, particularly where acidity or H-bonding is critical .
Schiff Base Derivative: N-(4-Bromobenzylidene)-1,1-diphenylmethanamine
- Structural Differences : Contains an imine (-C=N-) linkage instead of a secondary amine.
- Impact on Properties :
- Applications : Employed in asymmetric catalysis and as a precursor for heterocyclic compounds .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point | Solubility | Key Applications |
|---|---|---|---|---|---|---|
| 4-Bromo-2-(1-methylethyl)-benzenemethanamine | C₁₀H₁₄BrN | 228.13 | Bromo (para), isopropyl (amine) | Not reported | Chloroform, DMSO | Synthetic intermediate |
| 2-Bromo-N-(1-methylethyl)-benzenemethanamine | C₁₀H₁₄BrN | 228.13 | Bromo (ortho), isopropyl (amine) | Not reported | Similar | Pharmaceutical research |
| 4-Bromo-N,N-diisopropylbenzylamine | C₁₃H₂₀BrN | 278.21 | Bromo (para), diisopropyl (amine) | Not reported | Organic solvents | Ligand synthesis |
| 2C-B | C₁₀H₁₄BrNO₂ | 276.13 | Bromo (para), methoxy (2,5) | 243–245°C | Water, ethanol | Neuroscience studies |
| 4-Bromo-2-(1-methylethyl)phenol | C₉H₁₁BrO | 215.09 | Bromo (para), isopropyl (phenol) | 48–49°C | Methanol, DMSO | Organic synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
